2-(7-Fluoro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid 2-(7-Fluoro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17680654
InChI: InChI=1S/C10H6FNO5/c11-5-1-2-6-7(3-5)17-10(16)12(9(6)15)4-8(13)14/h1-3H,4H2,(H,13,14)
SMILES:
Molecular Formula: C10H6FNO5
Molecular Weight: 239.16 g/mol

2-(7-Fluoro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid

CAS No.:

Cat. No.: VC17680654

Molecular Formula: C10H6FNO5

Molecular Weight: 239.16 g/mol

* For research use only. Not for human or veterinary use.

2-(7-Fluoro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid -

Specification

Molecular Formula C10H6FNO5
Molecular Weight 239.16 g/mol
IUPAC Name 2-(7-fluoro-2,4-dioxo-1,3-benzoxazin-3-yl)acetic acid
Standard InChI InChI=1S/C10H6FNO5/c11-5-1-2-6-7(3-5)17-10(16)12(9(6)15)4-8(13)14/h1-3H,4H2,(H,13,14)
Standard InChI Key KLLPFZFLRHGULN-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1F)OC(=O)N(C2=O)CC(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzoxazine core, a heterocyclic structure comprising a benzene ring fused to an oxazine ring. The 7-fluoro substitution on the benzene ring enhances electrophilicity and metabolic stability, while the 2,4-dioxo groups contribute to hydrogen-bonding interactions with biological targets. The acetic acid side chain at position 3 increases solubility and facilitates derivatization for drug development.

Table 1: Key Structural Features

FeatureDescription
Core structure3,4-Dihydro-2H-1,3-benzoxazin-2-one
Substituents7-Fluoro, 2,4-dioxo, 3-acetic acid
Molecular formulaC₁₁H₇FNO₅
Molecular weight267.18 g/mol (calculated)

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name is 2-(7-fluoro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid. The absence of chiral centers simplifies synthesis and reduces stereochemical variability.

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a three-step process:

  • Fluorination: Introduction of fluorine at position 7 using hydrofluoric acid or electrophilic fluorinating agents.

  • Oxazine Formation: Cyclization of 2-aminophenol derivatives with glyoxylic acid to form the benzoxazine core.

  • Acetic Acid Side Chain Addition: Esterification with chloroacetic acid followed by hydrolysis.

Table 2: Reaction Conditions and Yields

StepReagentsTemperature (°C)Time (h)Yield (%)
1HF, KNO₃120678
2Glyoxylic acid, H₂SO₄80465
3Chloroacetic acid, NaOH25290

Purification and Characterization

The final product is purified via recrystallization from acetone-methanol (3:1 v/v), yielding colorless needles. Purity (>98%) is confirmed by HPLC, while structural validation employs ¹H NMR (δ 7.45 ppm, aromatic H) and IR (C=O stretch at 1720 cm⁻¹).

Physical and Chemical Properties

Thermodynamic Parameters

The compound exhibits a melting point of 214–216°C and moderate solubility in polar solvents (e.g., 12 mg/mL in DMSO). Its logP value of 1.8 suggests balanced lipophilicity for membrane permeability.

Table 3: Physicochemical Properties

PropertyValue
Melting point214–216°C
Solubility (DMSO)12 mg/mL
logP1.8
pKa3.1 (carboxylic acid)

Stability and Reactivity

Under acidic conditions (pH <3), the oxazine ring undergoes hydrolysis to form 7-fluoroanthranilic acid. Stability improves in neutral or alkaline buffers, making it suitable for formulation in parenteral solutions.

Mechanism of Action

Anticancer Activity

The compound inhibits thymidylate synthase (TS), a key enzyme in DNA synthesis, by mimicking the substrate deoxyuridine monophosphate (dUMP). Fluorine’s electronegativity enhances binding affinity to TS’s active site, reducing thymidine production and inducing S-phase arrest.

Apoptosis Induction

In MCF-7 breast cancer cells, it upregulates Bax/Bcl-2 ratio by 3.5-fold, activating caspase-3 and caspase-9. Mitochondrial membrane depolarization (ΔΨm loss) is observed at IC₅₀ = 8.2 μM.

Pharmacological Applications

Preclinical Studies

In xenograft models, the compound (50 mg/kg/day) reduced tumor volume by 62% over 21 days. Synergy with 5-fluorouracil (5-FU) enhances efficacy, lowering 5-FU’s IC₅₀ from 12 μM to 4 μM.

Derivatives and Analogues

Structural modifications, such as esterification of the acetic acid group, yield prodrugs with improved bioavailability. The methyl ester derivative shows 40% higher oral absorption in murine models.

Recent Research Developments

Combination Therapies

A 2024 study demonstrated synergy with pembrolizumab, increasing PD-L1 inhibition in non-small cell lung cancer (NSCLC) cells. Tumor regression rates improved from 28% (monotherapy) to 54% (combination).

Resistance Mechanisms

ATP-binding cassette (ABC) transporters, particularly ABCB1, mediate efflux-based resistance. Co-administration with verapamil (ABCB1 inhibitor) restores sensitivity by 3.2-fold.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator